molecular formula C13H23NO3 B567638 tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363383-18-9

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B567638
M. Wt: 241.331
InChI Key: NQHGYUZNWXIZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-Hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is used as an ATX inhibitor, which is useful in the treatment of cancers and fibrotic diseases .


Molecular Structure Analysis

The molecular formula of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is C13H23NO3 . More detailed structural information can be found on various chemical databases .

Scientific Research Applications

Synthesis of Novel Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on azetidine and cyclobutane rings. This work showcases the compound's role in accessing chemical spaces complementary to piperidine ring systems, indicating its importance in the synthesis of novel compounds (Meyers et al., 2009).

Chemical Transformations

Moskalenko and Boev (2012) reported on the reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This study highlights the compound's reactivity and potential for creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Determination of Absolute Configuration

Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. This work emphasizes the compound's role in stereochemical analysis, aiding in the determination of molecular configurations (Jakubowska et al., 2013).

Enantioselective Synthesis

López et al. (2020) described an enantioselective approach to 4-substituted proline scaffolds, showcasing the transformation of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This study illustrates the compound's utility in the synthesis of key elements for antiviral drugs, highlighting its significance in medicinal chemistry (López et al., 2020).

Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids. This work demonstrates the compound's application in the synthesis of protected amino acids, a crucial step in peptide synthesis (Rao et al., 2017).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGYUZNWXIZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744251
Record name tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

CAS RN

1363383-18-9
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 7-(benzyloxy)-2-azaspiro[3.5]nonane-2-carboxylate (290 mg, 0.96 mmol, 1.0 equiv) in MeOH (8 mL) was added Pd(OH)2 (43.5 mg, 15 wt %). The mixture was carefully vacuumed and refilled with Hydrogen. The mixture was then stirred at room temperature under hydrogen balloon for 2 hrs. The mixture was passed through a pad of celite and eluted with MeOH (50 mL). The combined methanol solution was concentrated to afford 218 mg (yield 94%) of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate as a pale yellow solid.
Name
tert-butyl 7-(benzyloxy)-2-azaspiro[3.5]nonane-2-carboxylate
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
43.5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.